molecular formula C5H7N3O B075561 1-Methylcytosine CAS No. 1122-47-0

1-Methylcytosine

Cat. No. B075561
Key on ui cas rn: 1122-47-0
M. Wt: 125.13 g/mol
InChI Key: HWPZZUQOWRWFDB-UHFFFAOYSA-N
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Patent
US08211899B2

Procedure details

4-N—(N,N-dimethyl-aminomethylene)-1-methylcytosine (1.0 g, 5.5 mmol) and ethanol solution (50 mL) containing 30% methylamine were added in 100 mL mad apple-type flask with a magnetic stirrer and the mixture was allowed to stir for 12 hr. The precipitated white solids were collected, and recrystallized in ethanol-water mixture. The object was obtained as white solids (0.61 g, yield, 88%). 1H NMR (400 MHz, DMSO-d6):3.31 (s, 3H), 5.59 (d, 1H), 6.91 (br, 2H), 7.54 (d, 1H) 13C NMR (100 MHz, DMSO-d6):δ6.6, 92.9, 146.6, 156.3, 166.1; MS (ES1+) calcd for C5H7N3O+(M+H+) 126.0662, found 126.0804.
Name
4-N—(N,N-dimethyl-aminomethylene)-1-methylcytosine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C=[N:5][C:6]1[CH:11]=[CH:10][N:9]([CH3:12])[C:8](=[O:13])[N:7]=1)C.CN>C(O)C>[CH3:12][N:9]1[CH:10]=[CH:11][C:6]([NH2:5])=[N:7][C:8]1=[O:13]

Inputs

Step One
Name
4-N—(N,N-dimethyl-aminomethylene)-1-methylcytosine
Quantity
1 g
Type
reactant
Smiles
CN(C)C=NC1=NC(N(C=C1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added in 100 mL mad apple-type flask with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
The precipitated white solids were collected
CUSTOM
Type
CUSTOM
Details
recrystallized in ethanol-water mixture
CUSTOM
Type
CUSTOM
Details
The object was obtained as white solids (0.61 g, yield, 88%)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
CN1C(=O)N=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08211899B2

Procedure details

4-N—(N,N-dimethyl-aminomethylene)-1-methylcytosine (1.0 g, 5.5 mmol) and ethanol solution (50 mL) containing 30% methylamine were added in 100 mL mad apple-type flask with a magnetic stirrer and the mixture was allowed to stir for 12 hr. The precipitated white solids were collected, and recrystallized in ethanol-water mixture. The object was obtained as white solids (0.61 g, yield, 88%). 1H NMR (400 MHz, DMSO-d6):3.31 (s, 3H), 5.59 (d, 1H), 6.91 (br, 2H), 7.54 (d, 1H) 13C NMR (100 MHz, DMSO-d6):δ6.6, 92.9, 146.6, 156.3, 166.1; MS (ES1+) calcd for C5H7N3O+(M+H+) 126.0662, found 126.0804.
Name
4-N—(N,N-dimethyl-aminomethylene)-1-methylcytosine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C=[N:5][C:6]1[CH:11]=[CH:10][N:9]([CH3:12])[C:8](=[O:13])[N:7]=1)C.CN>C(O)C>[CH3:12][N:9]1[CH:10]=[CH:11][C:6]([NH2:5])=[N:7][C:8]1=[O:13]

Inputs

Step One
Name
4-N—(N,N-dimethyl-aminomethylene)-1-methylcytosine
Quantity
1 g
Type
reactant
Smiles
CN(C)C=NC1=NC(N(C=C1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added in 100 mL mad apple-type flask with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
The precipitated white solids were collected
CUSTOM
Type
CUSTOM
Details
recrystallized in ethanol-water mixture
CUSTOM
Type
CUSTOM
Details
The object was obtained as white solids (0.61 g, yield, 88%)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
CN1C(=O)N=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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